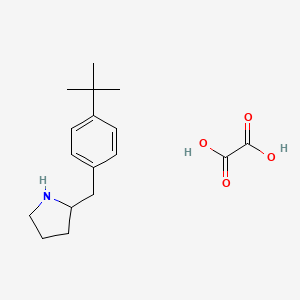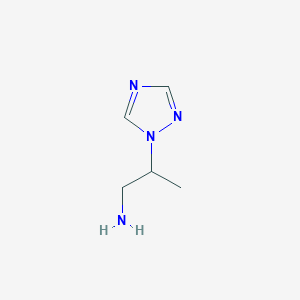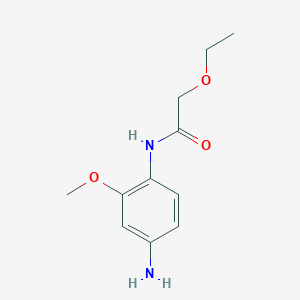
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, commonly referred to as N-Methyl-2-Phenoxypropanamide (NM2P), is an important research chemical. It is a derivative of phenoxypropanamide and is used in a variety of scientific research applications. NM2P has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves the reaction of 3-Amino-2-methylbenzoic acid with 2,5-dimethylphenol to form 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide, which is then reacted with propionyl chloride to form N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide.
Starting Materials
3-Amino-2-methylbenzoic acid, 2,5-dimethylphenol, propionyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 3-Amino-2-methylbenzoic acid (1.0 g) and 2,5-dimethylphenol (1.2 g) in diethyl ether (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide as a white solid (yield: 1.5 g, 85%)., Step 3: Dissolve 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide (1.0 g) in dry dichloromethane (20 mL) and add propionyl chloride (1.2 g) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and stir for 10 minutes. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide as a white solid (yield: 1.2 g, 80%)., Step 5: Recrystallize the product from a mixture of dichloromethane and hexane to obtain pure N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide as a white solid (yield: 0.8 g, 53%).
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a versatile research chemical that has a wide range of applications. It is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and receptor-ligand interactions. It is also used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is also used in the study of drug metabolism and drug absorption.
Wirkmechanismus
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE leads to an increase in acetylcholine levels, which can have a wide range of effects on the body.
Biochemische Und Physiologische Effekte
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive performance. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has also been shown to have anti-inflammatory and antioxidant effects. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has been shown to have anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a number of advantages for laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively easy to synthesize. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biological effects, making it a valuable tool for research. However, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide also has some limitations. It is a relatively expensive compound, and its effects on the body can vary from person to person.
Zukünftige Richtungen
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of potential applications in scientific research. Future research should focus on understanding the mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, and on exploring its potential therapeutic applications. Possible future directions include the use of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to treat epilepsy, depression, anxiety, and other neurological disorders. Finally, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGVHCUQOJQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)





![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)




